1,2-Bis[2-(benzyloxy)phenyl]-1,2-ethanedione dioxime
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Overview
Description
1,2-Bis[2-(benzyloxy)phenyl]-1,2-ethanedione dioxime is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which are further connected to an ethanedione dioxime core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[2-(benzyloxy)phenyl]-1,2-ethanedione dioxime typically involves the reaction of benzil with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as methanol or ethanol under reflux conditions. The general procedure is as follows:
- Dissolve benzil in methanol or ethanol.
- Add hydroxylamine hydrochloride and a base such as sodium hydroxide.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold solvent and dry it under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[2-(benzyloxy)phenyl]-1,2-ethanedione dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the dioxime groups to amines.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while reduction can produce amines.
Scientific Research Applications
1,2-Bis[2-(benzyloxy)phenyl]-1,2-ethanedione dioxime has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis[2-(benzyloxy)phenyl]-1,2-ethanedione dioxime involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups and dioxime core play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(4-benzyloxyphenyl)ethanedione dioxime
- 1,2-Bis(2-methoxyphenyl)ethanedione dioxime
- 1,2-Bis(2-hydroxyphenyl)ethanedione dioxime
Uniqueness
1,2-Bis[2-(benzyloxy)phenyl]-1,2-ethanedione dioxime is unique due to the presence of benzyloxy groups, which impart specific chemical and biological properties. These groups enhance its solubility, reactivity, and potential for forming stable complexes with metal ions.
Properties
Molecular Formula |
C28H24N2O4 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(NE)-N-[(2Z)-2-hydroxyimino-1,2-bis(2-phenylmethoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C28H24N2O4/c31-29-27(23-15-7-9-17-25(23)33-19-21-11-3-1-4-12-21)28(30-32)24-16-8-10-18-26(24)34-20-22-13-5-2-6-14-22/h1-18,31-32H,19-20H2/b29-27-,30-28+ |
InChI Key |
ZUIVXNNHMTVQMC-JOKXDOCYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C(=N\O)/C(=N\O)/C3=CC=CC=C3OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=NO)C(=NO)C3=CC=CC=C3OCC4=CC=CC=C4 |
Origin of Product |
United States |
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